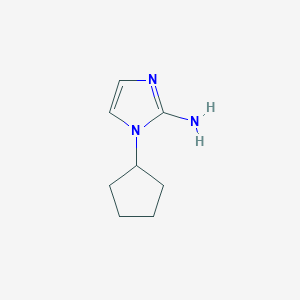

1-Cyclopentyl-1H-imidazol-2-amine

Overview

Description

“1-Cyclopentyl-1H-imidazol-2-amine” is a chemical compound with the molecular formula C8H13N3 . It is a substance used for research and development .

Synthesis Analysis

The synthesis of imidazoles, including “1-Cyclopentyl-1H-imidazol-2-amine”, has seen significant advances in recent years . The synthesis often involves the formation of bonds during the construction of the imidazole . The reaction conditions are typically mild enough to include a variety of functional groups .

Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-1H-imidazol-2-amine” consists of a cyclopentyl group attached to an imidazole ring at one nitrogen atom . The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Imidazoles, including “1-Cyclopentyl-1H-imidazol-2-amine”, are key components in a variety of functional molecules . They are involved in a diverse range of chemical reactions, often involving the formation of bonds during the construction of the imidazole .

Physical And Chemical Properties Analysis

“1-Cyclopentyl-1H-imidazol-2-amine” is a substance with a molecular weight of 151.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Researchers have developed methods for synthesizing imidazo[1,2-a]pyridines, a class of compounds with significant biological and pharmacological potential, employing 1-Cyclopentyl-1H-imidazol-2-amine derivatives. For instance, a tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines was explored, leading to the efficient formation of various imidazo[1,2-a]pyridines using a ZnCl2/CuCl system (Ping Liu, Chun-Lin Deng, Xinsheng Lei, & G. Lin, 2011). Furthermore, advances in the synthesis of this scaffold from various substrates have been summarized, highlighting techniques such as multicomponent reactions and transition-metal-catalyzed C–H activation (Kasiviswanadharaju Pericherla, P. Kaswan, Khima Pandey, & Anil Kumar, 2015).

Development of Copper Complexes

The synthesis and characterization of a tetranuclear copper(II) complex demonstrated the use of imidazole derivatives as bridging ligands, providing insights into the structural and magnetic properties of such complexes (P. Chaudhuri, Ina Karpenstein, M. Winter, et al., 1993). This research contributes to the understanding of metal-organic frameworks and their applications.

Imidazole Derivatives in Corrosion Inhibition

An experimental and theoretical study evaluated the efficiency of imidazole derivatives, including 1-(2-ethylamino)-2-methylimidazoline, as inhibitors of carbon steel corrosion in acid media. This work highlights the potential of such compounds in protecting industrial materials from corrosive environments (J. Cruz, R. Martinez, J. Genescà, & E. García-Ochoa, 2004).

Catalysis and Organic Synthesis

Imidazole-based compounds, including those derived from 1-Cyclopentyl-1H-imidazol-2-amine, have found applications in catalysis and organic synthesis. For example, N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines have been developed, showcasing the utility of imidazole in facilitating complex organic transformations (J. Bode & S. S. Sohn, 2007).

CO2 Capture by Task-Specific Ionic Liquids

Research into the development of task-specific ionic liquids for CO2 capture has shown that imidazole derivatives can react reversibly with CO2, sequestering the gas efficiently. This suggests a potential application in mitigating environmental concerns related to carbon dioxide emissions (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002).

Safety and Hazards

Future Directions

While specific future directions for “1-Cyclopentyl-1H-imidazol-2-amine” were not found in the search results, imidazoles in general are being extensively studied for their potential applications in various fields . They are key components in functional molecules used in a variety of everyday applications, and their synthesis is a topic of ongoing research .

properties

IUPAC Name |

1-cyclopentylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-10-5-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOCEELKHBZAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)